1-(4-Methylpiperidin-1-yl)pent-4-yn-1-one

Description

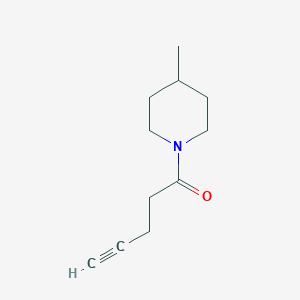

1-(4-Methylpiperidin-1-yl)pent-4-yn-1-one is a ketone derivative featuring a 4-methylpiperidine moiety linked to a pent-4-yn-1-one backbone. The compound’s structure combines a rigid piperidine ring with a linear alkyne chain, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)pent-4-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-4-5-11(13)12-8-6-10(2)7-9-12/h1,10H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONWHYFKWBDWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)pent-4-yn-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Substitution with Methyl Group:

Attachment of Pent-4-yn-1-one Moiety: The final step involves the coupling of the piperidine derivative with a pent-4-yn-1-one precursor using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)pent-4-yn-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Ethanone Derivatives

- 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS: 349430-29-1): Structure: Features a bromophenyl group and a 4-methylpiperidin-1-yl moiety. Properties: Molecular weight = 296.20 g/mol, XLogP3 = 3.3, topological polar surface area (TPSA) = 20.3 Ų . Applications: No direct biological data reported, but bromine substitution may enhance lipophilicity and membrane permeability.

- 2-(1H-Benzotriazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one (SQ2): Structure: Contains a benzotriazole ring, known for stabilizing transition states in catalysis. Properties: Molecular weight = 258.32 g/mol, TPSA = 56.3 Ų (higher due to benzotriazole’s polarity) .

Chalcone and Propenone Derivatives

- (E)-1-(2-Hydroxy-5-((4-hydroxypiperidin-1-yl)methyl)-4-methoxyphenyl)-3-(4-((4-methylpiperidin-1-yl)methyl)phenyl)prop-2-en-1-one (6f) :

- Structure : Chalcone derivative with dual piperidine substitutions.

- Biological Activity : IC50 values of 6.52 ± 0.42 µM (HeLa) and 7.88 ± 0.52 µM (SiHa) against cervical cancer cells, outperforming positive controls .

- Mechanism : Proposed to reverse tumor multidrug resistance via P-glycoprotein inhibition.

Sulfonamide and Thiadiazole Derivatives

- 1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one (3) :

- (1-(5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-yl)(4-methylpiperidin-1-yl)methanone: Structure: Thiadiazole and pyrrole groups confer heterocyclic diversity. Applications: Investigated as Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase inhibitors .

Physicochemical and Pharmacokinetic Profiling

*Estimated based on structural analogs.

Biological Activity

1-(4-Methylpiperidin-1-yl)pent-4-yn-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biotechnology.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methyl group and a pent-4-yn-1-one moiety. This unique structure contributes to its biological activities, making it a valuable scaffold for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways involved include the modulation of signaling cascades related to tumor growth and survival.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which is critical for the proliferation of pathogens and cancer cells.

- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular responses.

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound demonstrated significant inhibitory effects against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating potential for further development as an antibiotic .

Study on Anticancer Properties

Another investigation focused on the compound's anticancer effects revealed that it reduced cell viability in human cancer cell lines by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that treatment with this compound led to significant changes in cell cycle distribution .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor binding |

| 1-(4-Methylpiperidin-2-one) | Moderate antimicrobial | Enzyme inhibition |

| 4-(4-Methylpiperidin-1-yl)aniline | Limited anticancer activity | Receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.